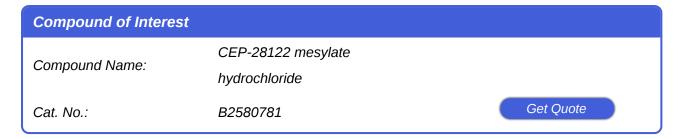


CEP-28122: A Technical Guide to Off-Target

Effects and Kinase Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with significant anti-tumor activity in preclinical models of ALK-positive cancers.[1] [2] As with any kinase inhibitor, a thorough understanding of its selectivity and off-target effects is crucial for predicting its therapeutic window and potential side effects. This technical guide provides a comprehensive overview of the kinase inhibitory profile of CEP-28122, detailing its on-target potency and off-target interactions. It includes a summary of quantitative kinase inhibition data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Kinase Profiling of CEP-28122

CEP-28122 was profiled against a panel of 259 protein kinases to determine its selectivity. The primary target, ALK, was inhibited with high potency. Off-target activity was observed against a limited number of other kinases, most notably members of the RSK family.

On-Target Activity

CEP-28122 demonstrates potent inhibition of recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.



Kinase	IC50 (nM)
ALK	1.9 ± 0.5

Table 1: On-target inhibitory activity of CEP-28122 against recombinant ALK.

Off-Target Kinase Selectivity

The selectivity of CEP-28122 was assessed at a concentration of 1 μ M against a broad panel of kinases. The following table summarizes the kinases that exhibited significant inhibition.

Kinase Family	Kinase	Inhibition at 1 μM (%)	IC50 (nM)
RSK	RSK2	>90	7
RSK3	>90	19	
RSK4	>90	Not Reported	
Other	Flt4	Not Reported	46 ± 10

Table 2: Off-target kinase inhibitory activity of CEP-28122. A comprehensive screen of 259 kinases revealed that 15 kinases were inhibited by more than 90% at a 1 μ M concentration.

Experimental Protocols

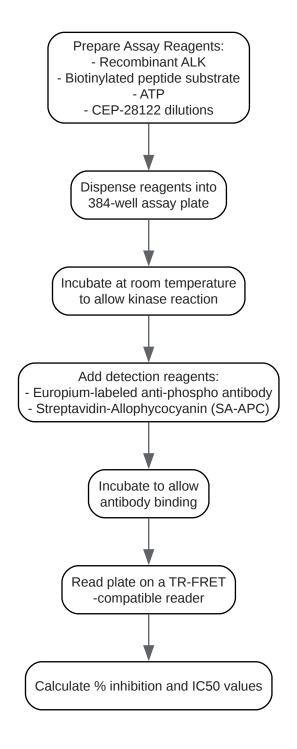
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of CEP-28122.

Recombinant ALK Enzymatic Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TRF)

This assay quantifies the ability of CEP-28122 to inhibit the enzymatic activity of recombinant ALK.

Workflow:





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Caption: Workflow for the recombinant ALK TR-FRET assay.

Protocol:

 Reagent Preparation: Prepare serial dilutions of CEP-28122 in assay buffer. Prepare a solution containing recombinant ALK enzyme, a biotinylated peptide substrate, and ATP.



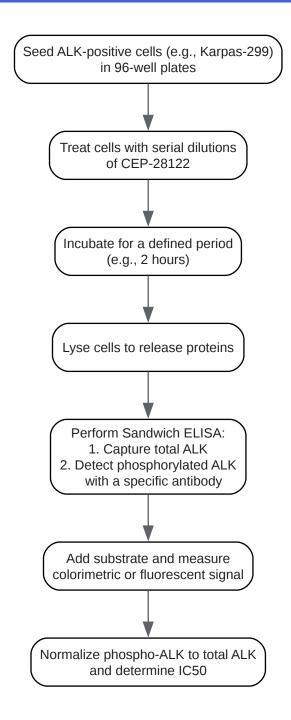
- Assay Reaction: In a 384-well plate, combine the CEP-28122 dilutions with the ALK enzyme/substrate/ATP mixture.
- Incubation: Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.
- Detection: Stop the reaction by adding a detection mixture containing a Europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC).
- Signal Measurement: After a final incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
- Data Analysis: Calculate the percentage of inhibition for each CEP-28122 concentration relative to a DMSO control and determine the IC50 value by fitting the data to a fourparameter logistic equation.

Cellular ALK Phosphorylation Assay

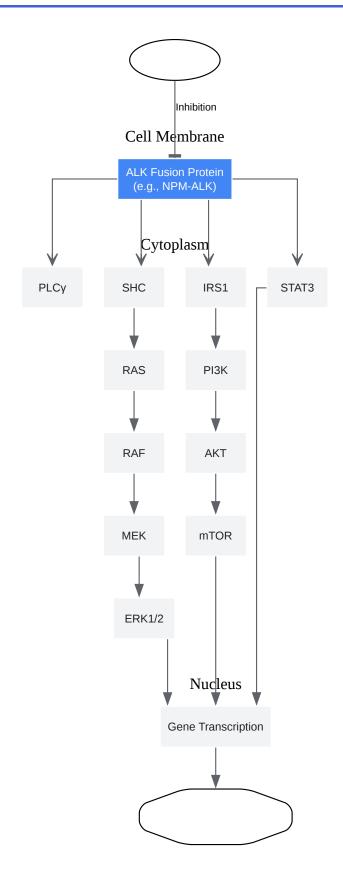
This assay measures the ability of CEP-28122 to inhibit the autophosphorylation of ALK in a cellular context.

Workflow:









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References

- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
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